molecular formula C17H21N3O2 B2915471 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 2034552-25-3

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide

Cat. No. B2915471
CAS RN: 2034552-25-3
M. Wt: 299.374
InChI Key: ZRESTDQHRPKIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Evaluation of Antimicrobial Activity : The synthesis of novel compounds, such as amide derivatives of pyranone, has shown significant antimicrobial activity against a range of bacterial and fungal strains. This area of research highlights the potential of these compounds in developing new antimicrobial agents (Aytemir et al., 2003).

Antibacterial and Antifungal Agents : Another focus has been on synthesizing new heterocyclic compounds with antimicrobial properties. These efforts aim to combat microbial resistance by introducing new chemical entities into the therapeutic arsenal (Solankee et al., 2009).

Anticancer Activity

Cytotoxicity Against Cancer Cell Lines : Research into the synthesis of new compounds, including pyrazole and pyrimidine derivatives, has been conducted to evaluate their cytotoxicity against various cancer cell lines. This is crucial for discovering new potential therapeutic agents for cancer treatment (Hassan et al., 2014).

Anticonvulsant Activity

Evaluation of Anticonvulsant Properties : The synthesis of alkanamide derivatives containing heterocyclic rings like pyrazole has been explored for their anticonvulsant activity. This research is pivotal in developing new treatments for epilepsy and other seizure disorders (Tarikogullari et al., 2010).

Molecular Docking Studies

Molecular Docking for Anticancer and Antimicrobial Agents : The synthesis of new compounds and their evaluation through molecular docking studies provide insights into their potential as anticancer and antimicrobial agents. This approach helps in understanding the molecular interactions that govern the biological activities of these compounds (Katariya et al., 2021).

Luminescent Materials

Synthesis of Luminescent Compounds : Research into cyclometalated platinum complexes with high luminescent quantum yields has applications in developing new materials for optoelectronic devices. This area explores the potential of these compounds in improving the efficiency of devices like organic light-emitting diodes (OLEDs) (Turner et al., 2013).

properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(22-13-7-4-3-5-8-13)17(21)18-11-16-14-9-6-10-15(14)19-20(16)2/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRESTDQHRPKIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C2CCCC2=NN1C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide

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